
Ro 32-0432 hydrochloride
Overview
Description
Ro 32-0432 hydrochloride (CAS 151342-35-7) is a potent, selective, ATP-competitive, and orally active protein kinase C (PKC) inhibitor. Its chemical name is (R)-3-(8-((dimethylamino)methyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride, with a molecular weight of 489.01 g/mol . It exhibits high selectivity for PKC isoforms, with IC50 values of 9 nM (PKCα), 28 nM (PKCβI), 31 nM (PKCβII), 37 nM (PKCγ), and 108 nM (PKCε) .
Preparation Methods
The synthesis of Ro 32-0432 hydrochloride involves several steps, including the formation of the bisindolylmaleimide core structure. The synthetic route typically includes the following steps:
Formation of the bisindolylmaleimide core: This involves the reaction of indole derivatives with maleimide under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired selectivity and potency.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bisindolylmaleimide core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.
Substitution: Substitution reactions are common for modifying the substituents on the indole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cardiovascular Research
Ro 32-0432 has been extensively studied in the context of cardiovascular diseases, particularly in models of autoimmune myocarditis. Research indicates that administration of Ro 32-0432 can significantly reduce cardiac fibrosis and inflammation in experimental autoimmune myocarditis (EAM) models. Key findings include:
- Dosage and Administration: Administered intraperitoneally at a dosage of 1 mg/kg every two days effectively reduced the severity of EAM .
- Biomarker Modulation: Treatment led to decreased levels of cardiac biomarkers such as ANP and BNP, indicating reduced cardiac stress .
The compound's ability to inhibit PKC activity has been linked to improved cardiac function and stabilization of gap junctions in the heart tissue .
Cancer Research
In oncology, Ro 32-0432 has been investigated for its potential to induce apoptosis in cancer cells through PKC-mediated pathways. Studies have shown:
- Inhibition of Tumor Growth: Ro 32-0432 has been reported to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
- Mechanistic Insights: The compound's role in modulating signaling pathways involved in cell survival and death makes it a candidate for combination therapies targeting various malignancies .
Neurobiology
Research into neurodegenerative diseases has also highlighted the potential of Ro 32-0432:
- Neuroprotective Effects: Studies suggest that inhibition of PKC may protect neurons from excitotoxicity and apoptosis, providing insights into therapeutic strategies for conditions like Alzheimer's disease .
Summary of Findings
The following table summarizes key findings from studies utilizing Ro 32-0432 hydrochloride:
Mechanism of Action
Ro 32-0432 hydrochloride exerts its effects by selectively inhibiting protein kinase C. It binds to the ATP-binding site of protein kinase C, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathways mediated by protein kinase C, leading to reduced T-cell activation and chronic inflammatory responses .
Comparison with Similar Compounds
Key Properties:
- Solubility : <4.89 mg/mL in DMSO; requires heating to 37°C and sonication for dissolution .
- Stability : Stable for 1 month at -20°C or 6 months at -80°C in solvent .
- Applications :
Comparative Analysis with Similar PKC Inhibitors
Table 1: Comparison of PKC Inhibitors
Key Findings:
Selectivity Profile :
- Ro 32-0432 shows 10-fold higher selectivity for PKCα over PKCε , distinguishing it from pan-inhibitors like Gö 6983 and Ro 31-8220 .
- Enzastaurin’s PKCβ selectivity contrasts with Ro 32-0432’s broader α/β/γ inhibition, making the latter preferable for studies targeting multiple isoforms .
Mechanistic Differences :
- Unlike Rottlerin or Calphostin C, which target regulatory domains, Ro 32-0432 and GF 109203X are ATP-competitive , enabling precise modulation of catalytic activity .
In Vivo Efficacy: Ro 32-0432’s oral bioavailability and cardiac protective effects are unique among ATP-competitive inhibitors, which often require intravenous administration . Staurosporine’s toxicity limits its use in animal models, whereas Ro 32-0432 is tolerated in rat edema studies .
Research Applications :
- Ro 32-0432 is critical in T-cell proliferation assays due to its low IC50 (30–150 nM), outperforming Ro 31-8220 in chronic inflammation models .
- Gö 6983’s fast action makes it suitable for acute ischemia-reperfusion injury studies, a niche where Ro 32-0432 is less commonly used .
Data Tables
Table 2: Physicochemical and Pharmacokinetic Properties
Biological Activity
Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C (PKC), exhibiting significant biological activity relevant to various physiological and pathological processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and implications in disease models.
Ro 32-0432 primarily functions as an inhibitor of PKC, a family of serine/threonine kinases involved in numerous cellular signaling pathways. It shows a slight selectivity for conventional PKC isoforms over atypical ones, with binding affinities reported as follows:
PKC Isoform | Binding Affinity (nM) |
---|---|
PKCα | 9 |
PKCβI | 28 |
PKCβII | 31 |
PKCγ | 37 |
PKCε | 108 |
These affinities indicate that Ro 32-0432 effectively inhibits conventional PKC isoforms at low concentrations, making it a valuable tool for studying PKC-related signaling pathways in various biological contexts .
Inhibition of T Cell Activation
Research has demonstrated that Ro 32-0432 can prevent T cell activation, which is critical in immune responses. In vivo studies have shown that administration of Ro 32-0432 can mitigate chronic inflammation by inhibiting T cell proliferation and cytokine production . This suggests potential therapeutic applications in autoimmune diseases.
Impact on Myocarditis
A study investigating the effects of Ro 32-0432 on experimental autoimmune myocarditis (EAM) revealed significant findings. The treatment reduced cardiac fibrosis and inflammatory markers such as IL-1β and IL-17. Notably, it also decreased the expression of heart failure biomarkers like ANP and BNP, suggesting that Ro 32-0432 may offer protective effects against cardiac damage in inflammatory conditions . The dosage used was 1 mg/kg administered intraperitoneally every two days during the peak inflammatory phase.
Effects on Neurotransmitter Release
In experiments assessing neurotransmitter release, Ro 32-0432 was shown to blunt the facilitation of noradrenaline release induced by phorbol esters. This indicates that PKC activity is necessary for certain neurotransmitter release mechanisms, further underscoring the compound's role in modulating synaptic transmission .
Case Study: Myocarditis Treatment
In a controlled study involving rats with EAM, Ro 32-0432 administration led to:
- Reduction in Cardiac Fibrosis : Histological analysis showed decreased fibrosis compared to untreated controls.
- Decreased Pro-inflammatory Cytokines : Significant reductions in IL-1β and IL-17 levels were observed post-treatment.
- Improved Heart Function Markers : A notable decrease in the ratio of heart weight to body weight (HW/BW) was recorded following treatment.
These results suggest that targeting PKC with Ro 32-0432 may represent a viable strategy for managing myocarditis and potentially other inflammatory cardiac conditions .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Ro 32-0432 hydrochloride, and how does its ATP-competitive inhibition impact PKC isoform selectivity?
this compound is an ATP-competitive inhibitor that binds to the catalytic domain of PKC isoforms, blocking substrate phosphorylation. Its selectivity for PKCα (IC50 = 9 nM) and PKCβI (IC50 = 28 nM) over Ca²⁺-independent PKCε (IC50 = 108 nM) arises from structural differences in the ATP-binding pockets of these isoforms . Researchers should validate isoform specificity using kinase profiling assays and compare inhibition kinetics across isoforms to confirm selectivity in their experimental systems.
Q. What are the key solubility and storage considerations for this compound in cell-based assays?
this compound has limited solubility in DMSO (<4.89 mg/mL) and requires heating to 37°C followed by sonication to achieve homogeneous solutions. Stock solutions (10 mM) should be stored at -20°C for ≤1 month or -80°C for ≤6 months. For in vitro studies, avoid freeze-thaw cycles and confirm solubility in assay buffers using dynamic light scattering (DLS) to prevent aggregation .
Q. How do experimental models (e.g., yeast vs. mammalian systems) influence the interpretation of Ro 32-0432's effects on PKC signaling?
Yeast models (e.g., S. cerevisiae CG379) are useful for studying PKC-p53 interactions under controlled conditions but lack endogenous PKC isoforms. In contrast, mammalian systems better replicate physiological PKC regulation. Researchers using yeast must co-express mammalian PKC isoforms (e.g., via GAL1-10 promoter plasmids) and validate inhibitor activity via colony-forming unit (CFU) assays, as described in . Dose-response curves should account for differences in cell permeability between systems .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Ro 32-0432's cardioprotective vs. pro-inflammatory effects in preclinical models?
Contradictions may arise from isoform-specific PKC roles: PKCα/β inhibition enhances cardiac contractility but suppresses T-cell activation (IC50 = 30–150 nM). To clarify context-dependent outcomes, use isoform-knockout models or RNAi to isolate PKCα/β contributions. For example, compare Ro 32-0432’s effects in cardiac myocytes (PKCα-dominant) vs. T-cells (PKCθ/δ-dominant) while monitoring NF-κB and ERK pathways .
Q. What methodological controls are critical when analyzing Ro 32-0432's off-target effects in kinase inhibition studies?
- Positive controls : Use pan-PKC inhibitors (e.g., Gö 6983) to benchmark isoform selectivity.
- Negative controls : Include ATP-competitive inhibitors for unrelated kinases (e.g., PKA) to assess cross-reactivity.
- Dose validation : Perform ATP titration assays to confirm competitive inhibition kinetics (e.g., Ki calculations). Reference kinase profiling data from (Table 1) to identify high-risk off-targets like PKD1 (IC50 ~300 nM) .
Q. How can researchers address reproducibility challenges in Ro 32-0432 studies, particularly in PKCε-dominated systems?
PKCε’s lower sensitivity (IC50 = 108 nM) requires higher inhibitor concentrations, increasing off-target risks. To improve reproducibility:
Properties
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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